

Quantum Chemical Calculations of 2-Quinoxalinecarbonitrile and Its Derivatives: A Technical Guide

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Compound of Interest

Compound Name: **2-Quinoxalinecarbonitrile**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations to the study of **2-quinoxalinecarbonitrile** and its derivatives. Quinoxaline scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.^{[1][2]} Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in understanding the structural, electronic, and spectroscopic properties of these molecules, thereby aiding in the rational design of novel therapeutic agents.^{[2][3]}

Core Concepts in Computational Analysis

Quantum chemical calculations, primarily utilizing DFT, have become an indispensable tool for elucidating the molecular properties of quinoxaline derivatives. These computational methods allow for the prediction of optimized molecular geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transitions.^[4]

Computational Methodologies

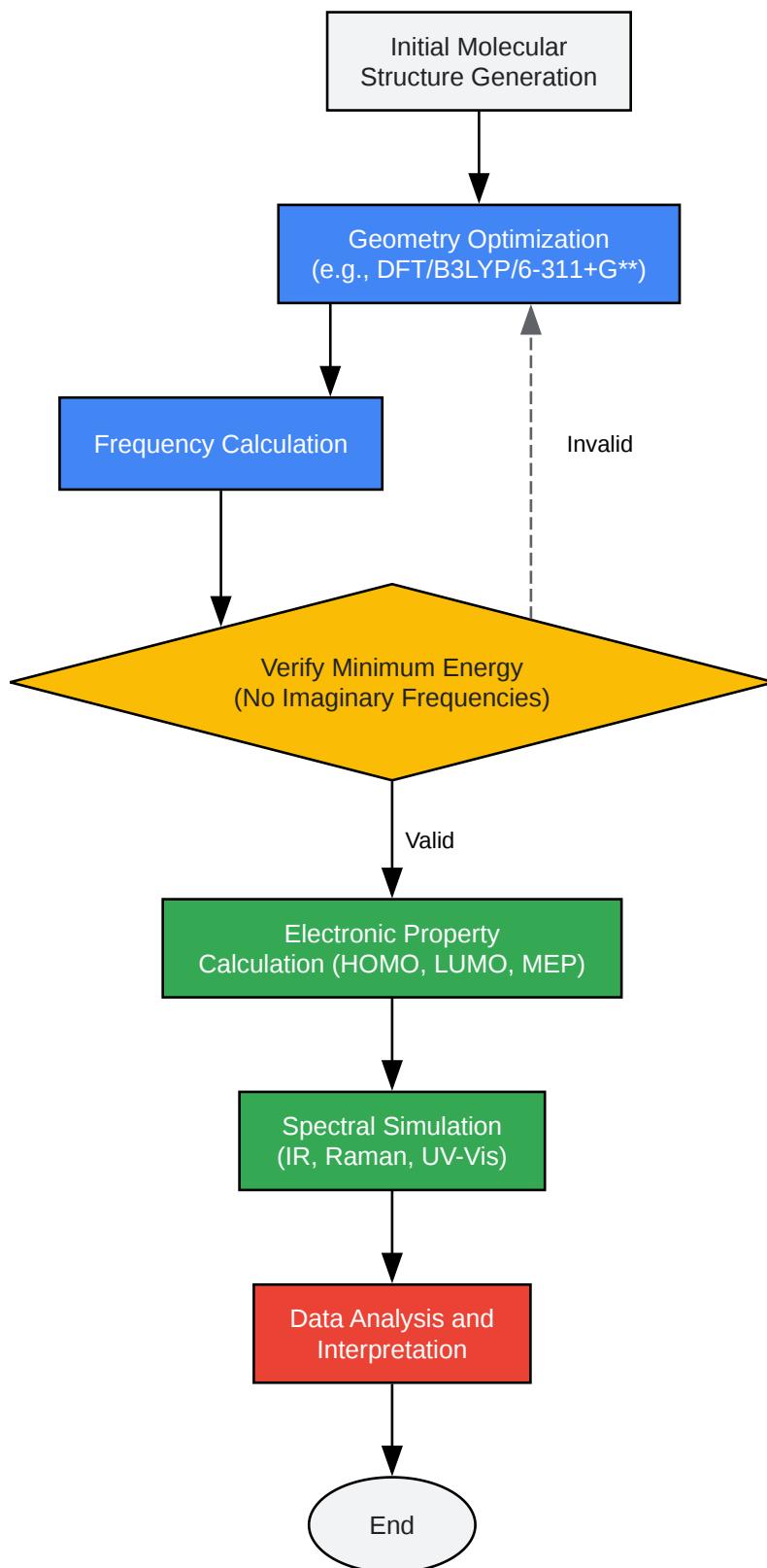
A prevalent computational approach for studying quinoxaline derivatives involves geometry optimization and subsequent property calculations using DFT with various functionals and basis sets.

Experimental Protocols: Computational Details

A typical computational protocol for analyzing quinoxaline derivatives, as synthesized from the literature, involves the following steps:

- Initial Structure Generation: The 3D structure of the molecule is built using molecular modeling software.
- Geometry Optimization: The initial structure is optimized to find the global minimum on the potential energy surface. A commonly employed method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a basis set such as 6-311+G**.[4]
- Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.
- Electronic Property Analysis: Key electronic properties are determined from the optimized geometry. This includes the calculation of HOMO and LUMO energies, the HOMO-LUMO energy gap, and the generation of molecular electrostatic potential (MEP) maps to identify regions of electrophilic and nucleophilic attack.[5]
- Spectral Simulation: Theoretical UV-Vis spectra can be simulated using Time-Dependent DFT (TD-DFT) to aid in the interpretation of experimental spectra.

The logical workflow for such a computational study is depicted in the following diagram:

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Computational Chemistry Workflow

Synthesis and Characterization of Quinoxaline Derivatives

The synthesis of quinoxaline derivatives often involves the condensation of o-phenylenediamines with α -dicarbonyl compounds. For instance, 2-chloro-3-methylquinoxaline can be synthesized and subsequently used as a precursor for a variety of derivatives through nucleophilic substitution reactions.[\[5\]](#)

Experimental Protocols: Synthesis of 2-Quinoxalinecarbonitrile Derivatives

While specific protocols for the parent **2-quinoxalinecarbonitrile** are not extensively detailed in the provided search results, methods for its derivatives, such as the 1,4-di-N-oxides, are available. These are often synthesized through the Beirut reaction.[\[6\]](#) The general synthesis of quinoxaline derivatives can be exemplified by the reaction of o-phenylenediamine with ethyl pyruvate to yield 2-hydroxy-3-methylquinoxaline, which can be further modified.[\[5\]](#)

Characterization of the synthesized compounds is typically performed using a combination of spectroscopic techniques:

- Infrared (IR) Spectroscopy: To identify characteristic functional groups.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To determine the chemical structure and connectivity of atoms.
- Mass Spectrometry (MS): To confirm the molecular weight of the compound.
- UV-Vis Spectroscopy: To study the electronic transitions.

Quantitative Data from Computational Studies

The following table summarizes representative computational data for quinoxaline derivatives found in the literature. It is important to note that these values are for derivatives and not the parent **2-quinoxalinecarbonitrile**, but they provide insight into the properties of this class of compounds.

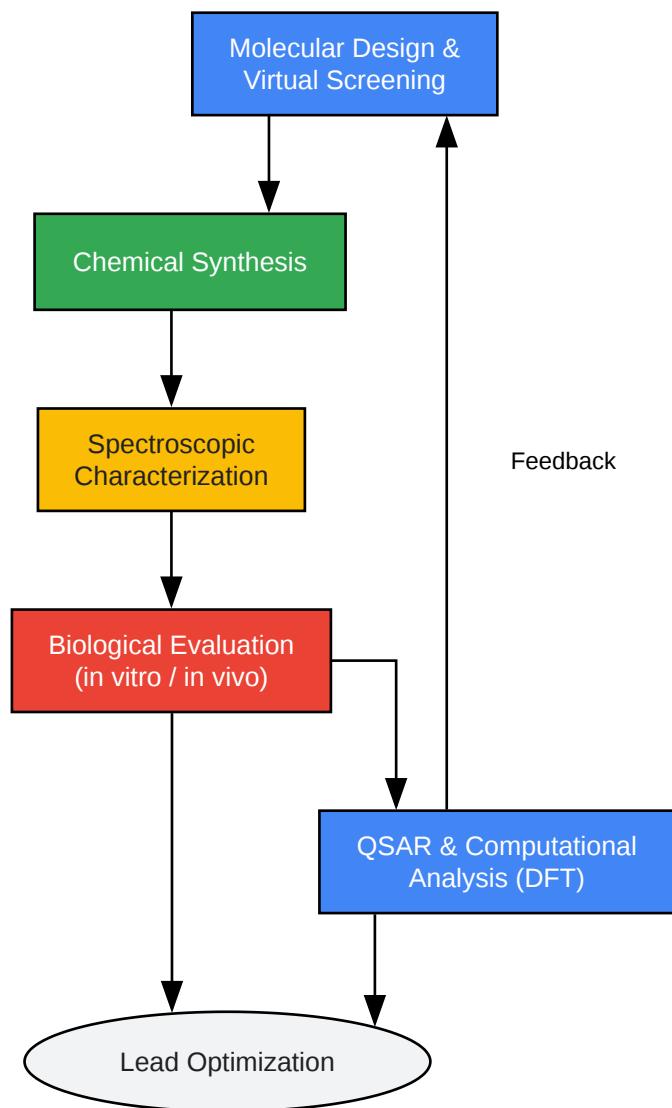
Compound Class	Computational Method	HOMO (eV)	LUMO (eV)	Energy Gap (eV)
3-Aryl- quinoxaline-2- carbonitrile 1,4- di-N-oxides	DFT/B3LYP/cc- pVTZ	N/A	N/A	N/A
Quinoxaline Derivatives	DFT/B3LYP/6- 311+G**	Varies	Varies	Varies

Note: Specific HOMO, LUMO, and energy gap values for a range of 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives have been calculated and correlated with their electrochemical properties, though the exact values for each compound are not provided in a consolidated table in the search results.[\[3\]](#)

Structure-Activity Relationship and Drug Design

Computational studies are instrumental in establishing structure-activity relationships (SAR) for quinoxaline derivatives. For example, molecular docking simulations can predict the binding interactions of these compounds with biological targets, such as enzymes or receptors.[\[5\]](#) This information is invaluable for designing more potent and selective drug candidates. The relationship between calculated electronic properties and biological activity is a key area of investigation, with the goal of developing predictive models for screening new compounds.[\[3\]](#)[\[7\]](#)

The following diagram illustrates the interplay between computational and experimental approaches in drug discovery based on the quinoxaline scaffold.



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Drug Discovery Cycle for Quinoxalines

In conclusion, quantum chemical calculations provide powerful insights into the properties of **2-quinoxalinecarbonitrile** and its derivatives, guiding the synthesis and evaluation of new compounds with potential therapeutic applications. While detailed computational data for the parent molecule is sparse in the reviewed literature, the methodologies applied to its derivatives are directly transferable and offer a robust framework for future research.

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